ddTTP|AS

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

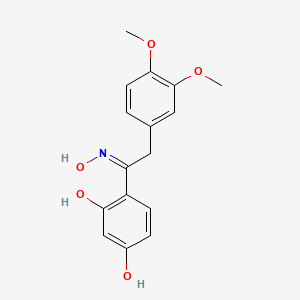

2’,3’-Dideoxythymidine-5’-triphosphate (ddTTP): is a synthetic analogue of thymidine triphosphate (TTP). It is characterized by the absence of hydroxyl groups at both the 2’ and 3’ positions on the ribose sugar, which distinguishes it from its natural counterpart . This modification makes ddTTP a crucial tool in molecular biology, particularly in DNA sequencing and polymerase chain reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ddTTP involves the selective removal of hydroxyl groups from thymidine triphosphate. This is typically achieved through a series of chemical reactions that include protection and deprotection steps to ensure the selective removal of the hydroxyl groups without affecting other functional groups .

Industrial Production Methods: Industrial production of ddTTP follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent reaction conditions to ensure the consistency and quality of the final product. The production is often carried out in controlled environments to prevent contamination and degradation of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: ddTTP primarily undergoes chain-termination reactions during DNA synthesis. This is due to the absence of the 3’ hydroxyl group, which prevents the formation of phosphodiester bonds necessary for DNA chain elongation .

Common Reagents and Conditions: The incorporation of ddTTP into DNA strands is facilitated by DNA polymerases in the presence of other deoxynucleotides. The reaction conditions typically include a buffered solution with magnesium ions, which are essential for the activity of DNA polymerases .

Major Products: The major product of reactions involving ddTTP is a terminated DNA strand. This property is exploited in Sanger sequencing, where the incorporation of ddTTP results in the generation of DNA fragments of varying lengths, each terminating at a thymidine residue .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, ddTTP is used as a chain-terminating inhibitor in DNA synthesis. This property is utilized in various biochemical assays and molecular biology techniques .

Biology: In biological research, ddTTP is employed in DNA sequencing methods, particularly the Sanger method. It is also used in studies involving DNA polymerase activity and fidelity .

Medicine: In medical research, ddTTP is used to study genetic mutations and polymorphisms. It is also used in diagnostic applications, including the detection of viral and bacterial pathogens through sequencing .

Industry: In the biotechnology industry, ddTTP is used in the production of sequencing kits and reagents. It is also employed in the development of new sequencing technologies and methodologies .

Wirkmechanismus

The mechanism of action of ddTTP involves its incorporation into a growing DNA strand by DNA polymerase. Due to the absence of the 3’ hydroxyl group, the incorporation of ddTTP results in the termination of DNA synthesis. This property is exploited in DNA sequencing to generate DNA fragments of varying lengths, which can then be separated and analyzed to determine the DNA sequence .

Vergleich Mit ähnlichen Verbindungen

- 2’,3’-Dideoxyadenosine-5’-triphosphate (ddATP)

- 2’,3’-Dideoxycytidine-5’-triphosphate (ddCTP)

- 2’,3’-Dideoxyguanosine-5’-triphosphate (ddGTP)

Comparison: Like ddTTP, these compounds are also dideoxynucleotides and function as chain-terminating inhibitors of DNA polymerase. each of these compounds corresponds to a different nucleotide base (adenine, cytosine, guanine, and thymine, respectively). The unique feature of ddTTP is its specificity for thymidine residues, which makes it particularly useful in sequencing applications where precise termination at thymidine residues is required .

Eigenschaften

Molekularformel |

C10H17N2O12P3S |

|---|---|

Molekulargewicht |

482.24 g/mol |

IUPAC-Name |

[hydroxy-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphinothioyl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H17N2O12P3S/c1-6-4-12(10(14)11-9(6)13)8-3-2-7(22-8)5-21-27(20,28)24-26(18,19)23-25(15,16)17/h4,7-8H,2-3,5H2,1H3,(H,18,19)(H,20,28)(H,11,13,14)(H2,15,16,17)/t7-,8+,27?/m0/s1 |

InChI-Schlüssel |

FAQQERCUPGTTIG-RZGVPLDQSA-N |

Isomerische SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2CC[C@H](O2)COP(=S)(O)OP(=O)(O)OP(=O)(O)O |

Kanonische SMILES |

CC1=CN(C(=O)NC1=O)C2CCC(O2)COP(=S)(O)OP(=O)(O)OP(=O)(O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-methylbutanethioate](/img/structure/B12376281.png)

![cyclo[Arg-Arg-D-Pro-Pro-Trp-Arg-Ile-Arg-Ile-D-Arg-Trp-Lys-Arg-Leu]](/img/structure/B12376304.png)

![N-[3-[2-[(2-methoxy-6-morpholin-4-ylpyridin-3-yl)amino]-7-oxo-6-phenylpyrido[2,3-d]pyrimidin-8-yl]phenyl]prop-2-enamide](/img/structure/B12376311.png)

![1-methyl-3-[(5R)-3-[2-[(2S,5S)-2-methyl-5-(3,4,5-trifluorophenyl)pyrrolidin-1-yl]-2-oxoethyl]-2,4-dioxospiro[1,3-oxazolidine-5,1'-2,3-dihydroindene]-5'-yl]urea](/img/structure/B12376315.png)

![methyl (E)-3-[2-[[4-[3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]phenyl]methoxy]-4-(3'-methoxyspiro[adamantane-2,4'-dioxetane]-3'-yl)phenyl]prop-2-enoate](/img/structure/B12376325.png)